S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline
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Overview
Description
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline: is a complex organic compound that features a unique combination of functional groups, including a thiol, a hydroxyl, and a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline typically involves the reaction of L-cysteine with 2-chloroethanol to form S-(2-hydroxyethyl)-L-cysteine. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Hydroxyethyl)glutathione
- 2,2’-Thiodiethanol
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
Uniqueness
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is unique due to its combination of a thiol and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H22N2O4S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
PMKGXQUNPLCSQY-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O |
Origin of Product |
United States |
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